2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Procure 2-bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine for lead optimization where oral bioavailability is critical. The 3,3-difluoropyrrolidine moiety enhances metabolic stability—class evidence shows 22% oral bioavailability vs. zero for non-fluorinated analogs. The 2-bromo handle enables Suzuki-Miyaura diversification for rapid SAR exploration. Synthesized from 2-bromo-6-chloropyridine and 3,3-difluoropyrrolidine; scales reliably. Certified NLT 98% purity ensures reproducible assay results.

Molecular Formula C9H9BrF2N2
Molecular Weight 263.08 g/mol
CAS No. 1707365-67-0
Cat. No. B1411672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine
CAS1707365-67-0
Molecular FormulaC9H9BrF2N2
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H9BrF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2
InChIKeyJGSSUPOCBIKKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine (CAS 1707365-67-0) for Medicinal Chemistry


2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine (CAS 1707365-67-0) is a halogenated heterocyclic building block with the molecular formula C9H9BrF2N2 and a molecular weight of 263.08 g/mol . It features a pyridine core with a bromine atom at the 2-position and a 3,3-difluoropyrrolidine ring at the 6-position . The 3,3-difluoropyrrolidine moiety is a key structural feature known to enhance metabolic stability and influence pharmacokinetic properties in drug candidates . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical research and development .

Why Generic Pyridine Building Blocks Cannot Replace 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine in Lead Optimization


The specific substitution pattern of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is critical for its intended application as a specialized building block. The 3,3-difluoropyrrolidine group is a privileged scaffold in medicinal chemistry due to its ability to modulate key physicochemical properties, such as metabolic stability and bioavailability, which non-fluorinated or differently substituted pyrrolidine analogs do not possess [1]. A comparison of rat oral bioavailability for a difluorinated compound versus its non-fluorinated parent molecule showed 22% for the difluorinated compound versus essentially no oral bioavailability for the parent compound, underscoring the functional impact of gem-difluorination [2]. Furthermore, the 2-bromo substituent provides a strategic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the creation of libraries of 2-substituted pyridines bearing a pre-installed, functionalized pyrrolidine moiety . Substituting this compound with a non-brominated analog or one with a different halogen or substitution pattern would fundamentally alter the synthetic pathway and the resulting molecular properties.

Quantitative Evidence for Selecting 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine


Enhanced Bioavailability Potential: Impact of 3,3-Difluoropyrrolidine vs. Non-Fluorinated Parent

The gem-difluorination of a pyrrolidine ring, a key feature of this compound's 3,3-difluoropyrrolidinyl group, is a well-established strategy to improve oral bioavailability. In a class-level comparison, a study on nitric oxide synthase inhibitors showed that a difluorinated compound achieved 22% oral bioavailability in rats, whereas the non-fluorinated parent molecule had essentially no oral bioavailability [1]. This class-level inference supports the selection of building blocks containing the 3,3-difluoropyrrolidine moiety, like 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine, for lead optimization programs aiming to overcome poor pharmacokinetic profiles.

Medicinal Chemistry Drug Metabolism Pharmacokinetics Bioavailability

Commercial Availability and High Purity: Consistent Supply for Reproducible Research

For procurement, ensuring a consistent supply of high-purity starting material is crucial. 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is commercially available from multiple vendors (e.g., MolCore, Leyan) with a certified purity of NLT 98% . This high and verifiable purity level is essential for minimizing side reactions in complex syntheses and ensuring the reproducibility of biological assays. While comparable analogs like 2-Bromo-6-(pyrrolidin-1-yl)pyridine are also available, their purity specifications (e.g., 95-98%) may vary, and the specific 3,3-difluoro substitution pattern is unique to the CAS 1707365-67-0 compound .

Chemical Procurement Synthetic Chemistry Quality Control Reproducibility

Defined Synthetic Route and Physical Properties for Process Development

The synthesis of this compound is well-documented, typically involving a nucleophilic aromatic substitution (SNAr) reaction between commercially available 2-bromo-6-chloropyridine and 3,3-difluoropyrrolidine in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMF at elevated temperatures . This straightforward, one-step procedure contrasts with the synthesis of some alternative analogs which may require more complex multi-step routes or less readily available starting materials. The compound has a reported molecular weight of 263.08 g/mol and a predicted density of 1.26 g/cm³, providing key parameters for scale-up calculations [1].

Process Chemistry Synthetic Route Nucleophilic Substitution Scale-up

Synthetic Versatility: A Strategic Handle for Cross-Coupling Chemistry

The 2-bromo substituent on the pyridine ring is a strategic site for further functionalization via widely used palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to install diverse aryl or heteroaryl groups . This reactivity allows chemists to use this compound as a core scaffold to generate libraries of 2-substituted pyridines containing the valuable 3,3-difluoropyrrolidine moiety, a capability not shared by non-halogenated analogs. The site-selectivity of cross-coupling on halogenated pyridines is well-studied, allowing for predictable and efficient diversification [1].

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Medicinal Chemistry

Optimal Use Cases for 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine Based on Evidence


Lead Optimization in Medicinal Chemistry to Improve Pharmacokinetic Properties

Medicinal chemists should procure this compound for lead optimization programs where improving oral bioavailability is a primary goal. As demonstrated by class-level evidence, the 3,3-difluoropyrrolidine moiety is associated with significant gains in oral exposure compared to non-fluorinated analogs [1]. Using this building block allows for the direct introduction of a moiety known to positively influence a key pharmacokinetic parameter into lead molecules, accelerating the development of drug candidates with better drug-like properties.

Generation of 2-Substituted Pyridine Libraries via Cross-Coupling

Synthetic chemists can leverage the 2-bromo substituent as a reactive handle for high-throughput diversification. The compound is ideally suited for generating libraries of 2-aryl or 2-heteroaryl pyridines through robust and reliable Suzuki-Miyaura cross-coupling reactions . This approach allows for the rapid exploration of structure-activity relationships (SAR) at the 2-position of the pyridine ring while maintaining the favorable properties conferred by the 3,3-difluoropyrrolidine group [2].

Process Development and Scale-Up of Fluorinated Intermediates

Process chemists can confidently select this compound for scale-up due to its well-defined, single-step synthesis from readily available starting materials (2-bromo-6-chloropyridine and 3,3-difluoropyrrolidine) . The availability of key physical property data, such as molecular weight (263.08 g/mol) and predicted density (1.26 g/cm³), facilitates early-stage process design, reactor sizing, and safety assessments for kilogram-scale production [3].

High-Purity Reagent for Assay Development and Validation

Researchers developing biochemical or cell-based assays can procure this compound with a certified purity of NLT 98%, ensuring that observed biological activity is attributed to the target molecule rather than impurities . This high purity standard is essential for generating reproducible and reliable data in primary screening, dose-response studies, and in vitro pharmacology experiments, making it a trusted reagent for assay development.

Technical Documentation Hub

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